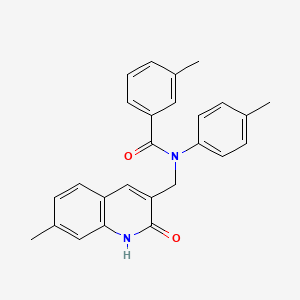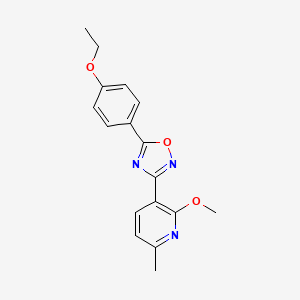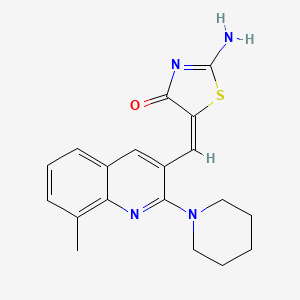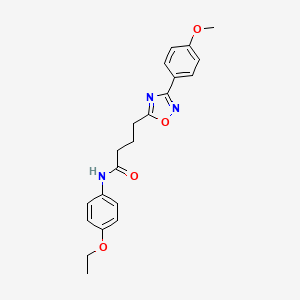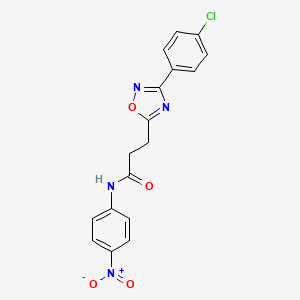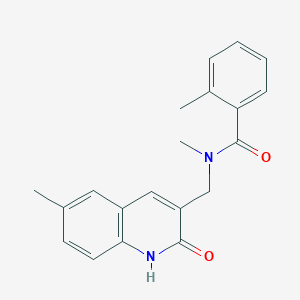
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-dimethylbenzamide, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. HMA-1 is a member of the benzamide family of compounds and is known for its potent biological activity.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and signaling pathways. This leads to the disruption of cellular processes and ultimately results in the death of cancer cells and microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it disrupts cell wall synthesis and inhibits protein synthesis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-dimethylbenzamide is its potent biological activity, which makes it a valuable tool for studying cellular processes and developing new therapies. However, this compound is also highly toxic and must be handled with care in the laboratory. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-dimethylbenzamide. One area of interest is the development of new cancer therapies based on this compound and related compounds. Another area of interest is the development of new antibacterial and antifungal agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medical research.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-dimethylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N,2-dimethylbenzamide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-dimethylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, indicating its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-18-15(10-13)11-16(19(23)21-18)12-22(3)20(24)17-7-5-4-6-14(17)2/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRUWXDFJVBVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)

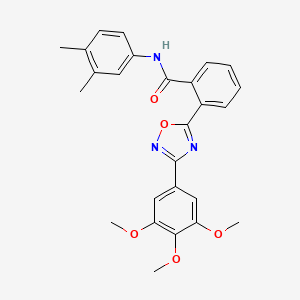
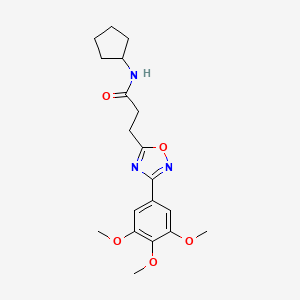
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
